REACTION_CXSMILES
|
C([O:3][CH:4](OCC)[C:5]1[CH:10]=[CH:9][N:8]=[C:7]([S:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[N:6]=1)C.Cl.C([O-])([O-])=O.[Na+].[Na+]>C1COCC1>[CH2:12]([S:11][C:7]1[N:6]=[C:5]([CH:4]=[O:3])[CH:10]=[CH:9][N:8]=1)[CH2:13][CH2:14][CH2:15][CH2:16][CH3:17] |f:2.3.4|
|
Name
|
4-Diethoxymethyl-2-hexylsulfanyl-pyrimidine
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=NC(=NC=C1)SCCCCCC)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted twice with AcOEt and once with sat. NaCl solution
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCC)SC1=NC=CC(=N1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |